molecular formula C21H23ClN8O4 B1668798 Chloromethylketone methotrexate CAS No. 83160-47-8

Chloromethylketone methotrexate

Numéro de catalogue: B1668798
Numéro CAS: 83160-47-8
Poids moléculaire: 486.9 g/mol
Clé InChI: WBHNGOGKCVORNA-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chloromethylketone methotrexate is an analog of methotrexate and a potential antitumor agent.

Applications De Recherche Scientifique

Clinical Applications

Chloromethylketone methotrexate has several promising applications in clinical settings:

Cancer Therapy

This compound is being investigated as an antitumor agent for various malignancies, particularly those resistant to conventional therapies. Its ability to inhibit cell proliferation makes it a candidate for combination therapies in oncology .

Treatment of Inflammatory Diseases

The compound has been explored for its efficacy in treating inflammatory conditions such as rheumatoid arthritis. Research indicates that this compound may enhance the therapeutic effects of traditional methotrexate by providing additional immunosuppressive benefits .

Case Study: Acute Methotrexate Toxicity

A notable case involved a 76-year-old male patient who experienced acute kidney injury and bone marrow suppression shortly after initiating treatment with low-dose methotrexate for rheumatoid arthritis. This case underscores the importance of monitoring patients for adverse effects when using methotrexate derivatives .

ParameterPre-treatmentPost-treatment Day 8
White Blood Cell Count1.482.68
Hemoglobin (g/dL)9.99.5
Platelets15,000170,000
Absolute Neutrophil Count220740

The treatment involved high-dose folic acid and leucovorin supplementation to mitigate toxicity effects.

Pharmacogenetic Insights

A review highlighted that pharmacogenetic factors can influence the efficacy and toxicity of methotrexate-based therapies, suggesting that this compound may also be affected by genetic variations among patients .

Analyse Des Réactions Chimiques

Reaction Pathway for Pteridine Intermediate Formation:

  • Starting Material : 2,4,5,6-Tetraaminopyrimidine sulfite.

  • Conversion to Hydrochloride Salt : Reacted with HCl to form a stable hydrochloride intermediate .

  • Pteridine Ring Formation : Reacted with dihydroxyacetone at pH 5.5 ± 0.2 to yield 2,4-diamino-6-hydroxymethylpteridine.

  • Halogenation :

    • Bromination: Treated with HBr to form 6-bromomethylpteridine.

    • Hypothetical Chlorination: If substituted with Cl, this step could produce 6-chloromethylpteridine.

Key Reaction Table:

StepReactantReagent/ConditionsProductReference
1Tetraaminopyrimidine sulfiteHClPyrimidine hydrochloride
2Pyrimidine hydrochlorideDihydroxyacetone, pH 5.56-Hydroxymethylpteridine
36-HydroxymethylpteridineHBr (for Br) / HCl (hypothetical)6-Bromomethylpteridine (or Cl)

Alkylation and Coupling Reactions

MTX synthesis involves alkylation of ethyl N-(p-methylaminobenzoyl)-L-glutamate with halogenated pteridines. Chloromethylketone derivatives could participate in similar nucleophilic substitution reactions:

Example Reaction:

6 Chloromethylpteridine+Ethyl N p methylaminobenzoyl L glutamateDMAC 45 CMethotrexate ester Cl analog \text{6 Chloromethylpteridine}+\text{Ethyl N p methylaminobenzoyl L glutamate}\xrightarrow{\text{DMAC 45 C}}\text{Methotrexate ester Cl analog }

Hydrolysis to Methotrexate

The final step involves hydrolysis of the ester to yield MTX. For chloromethylketone derivatives, hydrolysis would follow similar mechanisms:

Hydrolysis Reaction:

Methotrexate ester Cl analog NaOH H O 15 CChloromethylketone MTX+Ethanol\text{Methotrexate ester Cl analog }\xrightarrow{\text{NaOH H O 15 C}}\text{Chloromethylketone MTX}+\text{Ethanol}

  • Conditions : Adjust pH to 1.5 with HCl for precipitation .

Challenges and Stability Considerations

  • Reactivity : Chloromethyl groups are more reactive than bromomethyl analogs, potentially leading to side reactions (e.g., hydrolysis or unintended alkylation).

  • Purification : Triphenylphosphine oxide byproducts (from protecting groups) complicate isolation .

  • Yield : Reported yields for brominated intermediates in MTX synthesis are ~50% ; chlorinated analogs may vary due to differences in leaving-group efficiency.

Research Gaps and Limitations

No direct data on chloromethylketone MTX exists in the provided sources. The extrapolation above is based on:

  • Brominated MTX synthesis pathways .

  • General alkylation/hydrolysis principles in antifolate drug design .

For authoritative data, experimental validation and peer-reviewed studies on chloromethylketone MTX are required.

Propriétés

Numéro CAS

83160-47-8

Formule moléculaire

C21H23ClN8O4

Poids moléculaire

486.9 g/mol

Nom IUPAC

(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid

InChI

InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1

Clé InChI

WBHNGOGKCVORNA-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

SMILES isomérique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O

SMILES canonique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine
chloromethylketone methotrexate
methotrexate chloromethylketone analog

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethylketone methotrexate
Reactant of Route 2
Chloromethylketone methotrexate
Reactant of Route 3
Reactant of Route 3
Chloromethylketone methotrexate
Reactant of Route 4
Reactant of Route 4
Chloromethylketone methotrexate
Reactant of Route 5
Reactant of Route 5
Chloromethylketone methotrexate
Reactant of Route 6
Chloromethylketone methotrexate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.